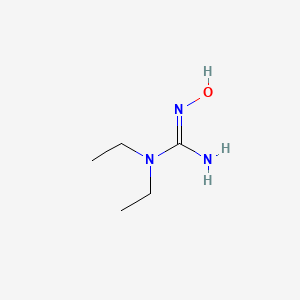

1,1-Diethyl-2-hydroxyguanidine

CAS No.: 54207-44-2

Cat. No.: VC11733484

Molecular Formula: C5H13N3O

Molecular Weight: 131.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54207-44-2 |

|---|---|

| Molecular Formula | C5H13N3O |

| Molecular Weight | 131.18 g/mol |

| IUPAC Name | 1,1-diethyl-2-hydroxyguanidine |

| Standard InChI | InChI=1S/C5H13N3O/c1-3-8(4-2)5(6)7-9/h9H,3-4H2,1-2H3,(H2,6,7) |

| Standard InChI Key | SGLNAYCOTOUZOA-UHFFFAOYSA-N |

| Isomeric SMILES | CCN(CC)/C(=N/O)/N |

| SMILES | CCN(CC)C(=NO)N |

| Canonical SMILES | CCN(CC)C(=NO)N |

Introduction

Chemical and Structural Properties

Molecular Structure and Characterization

The IUPAC name of 1,1-diethyl-2-hydroxyguanidine reflects its substitution pattern: a hydroxy group at position 2 of the guanidine backbone and ethyl groups at both nitrogen atoms of the N1 position. The compound’s Standard InChI (InChI=1S/C5H13N3O/c1-3-8(4-2)5(6)7-9/h9H,3-4H2,1-2H3,(H2,6,7)) and InChIKey provide precise identifiers for its stereochemical and structural features.

Table 1: Key Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₃N₃O |

| Molecular Weight | 131.18 g/mol |

| IUPAC Name | 1,1-diethyl-2-hydroxyguanidine |

| CAS No. | 54207-44-2 |

The presence of both hydroxy and guanidine groups confers amphiphilic properties, enabling interactions with polar and nonpolar environments. The guanidine moiety, a strong base with a pKa of ~13.6, likely contributes to the compound’s reactivity in protonation-dependent reactions.

Synthesis and Manufacturing

| Parameter | Recommendation |

|---|---|

| Skin Contact | Wash immediately with soap |

| Eye Exposure | Rinse with water for 15 minutes |

| Inhalation | Move to fresh air |

Future Research Directions

Unexplored Reactivity

-

Coordination Chemistry: Investigation of metal complexation for catalytic or medicinal applications.

-

Biological Screening: Testing against bacterial, viral, or cancer cell lines to identify bioactivity.

Process Optimization

Development of scalable synthetic routes and purification methods to improve accessibility for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume